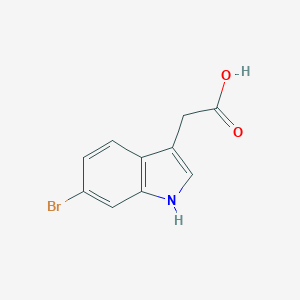

2-(6-Bromo-1H-indol-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVHEMZTXJMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626081 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-66-6 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromo-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-(6-Bromo-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a well-known auxin plant hormone. Its structure combines the privileged indole scaffold with two key functional handles: a carboxylic acid moiety and a bromine atom on the benzene ring. This unique combination makes it a valuable and versatile building block for medicinal chemists and researchers in drug discovery. The bromine atom at the C-6 position serves as a strategic point for introducing further molecular complexity via modern cross-coupling reactions, while the acetic acid side chain allows for conventional derivatization, such as amidation or esterification. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, reactivity profile, and potential applications, serving as a critical resource for scientists working with this compound.

Physicochemical and Structural Properties

This compound is typically encountered as a white to off-white crystalline powder.[1] It exhibits solubility in common organic solvents like alcohols and ketones but is insoluble in water.[1] The core structure consists of a bicyclic indole ring system, with a bromine atom substituted at position 6 and an acetic acid group at the electron-rich position 3.

| Property | Value | Source(s) |

| CAS Number | 152213-66-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Exact Mass | 252.97384 Da | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in alcohols, ketones; Insoluble in water | [1] |

Synthesis and Purification

While several synthetic routes are conceivable, a highly rational and regioselective approach involves the bromination of a pre-formed indole-3-acetic acid derivative where other reactive sites are protected. The following protocol is a representative method adapted from literature procedures for the regioselective bromination of indole esters.[3][4] The causality behind this multi-step approach lies in controlling the inherent reactivity of the indole ring. Direct bromination of indole-3-acetic acid would likely lead to a mixture of products, as the C-3 position is highly activated towards electrophiles. By starting with the methyl ester and protecting the indole nitrogen, the reactivity of the pyrrole ring is attenuated, allowing for more controlled electrophilic substitution on the benzene portion of the molecule.

Representative Synthetic Workflow

The workflow involves three key transformations: protection, regioselective bromination, and a tandem deprotection-hydrolysis to yield the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1,2-bis(methoxycarbonyl)-6-bromo-1H-indole-3-acetate (Intermediate C)

-

Rationale: This protocol begins with commercially available methyl indole-3-acetate. The N-1 and C-2 positions are protected with methoxycarbonyl groups to deactivate the pyrrole ring, thereby directing the subsequent bromination to the desired C-6 position of the benzene ring.[3]

-

To a solution of methyl indole-3-acetate (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add dimethyl oxalate (1.2 equiv).

-

Warm the reaction to room temperature and stir for 12-16 hours. Monitor completion by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-protected intermediate.

-

Dissolve the crude intermediate in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) or elemental bromine (Br₂, 1.0-1.2 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 6-bromo protected intermediate.[3]

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The final step involves the removal of the protecting groups and hydrolysis of the methyl ester to the carboxylic acid. Treatment with sodium cyanide in DMSO is an effective method for N- and C-decarbomethoxylation.[3] The ester is subsequently hydrolyzed under the workup conditions.

-

Dissolve the purified 6-bromo protected intermediate (1.0 equiv) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 3.0 equiv) to the solution.

-

Heat the mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic and Analytical Characterization

While comprehensive experimental spectra for this specific compound are not widely available in peer-reviewed literature, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds and spectral databases.[5][6][7][8][9][10][11][12][13]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.9 - 12.0 | br s | -COOH | Carboxylic acid proton, typically broad and downfield. |

| ~8.1 - 8.3 | br s | NH | Indole N-H proton, broad due to exchange. |

| ~7.6 - 7.7 | d | H-7 | Aromatic proton ortho to the bromine, deshielded. |

| ~7.4 - 7.5 | d | H-4 | Aromatic proton on the benzene ring. |

| ~7.2 - 7.3 | s | H-2 | Pyrrole ring proton, typically a singlet or narrow triplet. |

| ~7.1 - 7.2 | dd | H-5 | Aromatic proton ortho to the bromine and meta to the pyrrole fusion. |

| ~3.7 - 3.8 | s | -CH₂ -COOH | Methylene protons of the acetic acid side chain, appear as a singlet. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 - 175 | C OOH | Carboxylic acid carbonyl carbon. |

| ~137 - 138 | C-7a | Indole quaternary carbon. |

| ~125 - 127 | C-3a | Indole quaternary carbon. |

| ~124 - 126 | C-2 | Pyrrole ring carbon. |

| ~122 - 124 | C-4 | Aromatic CH. |

| ~121 - 123 | C-5 | Aromatic CH. |

| ~114 - 116 | C-6 | Carbon bearing the bromine atom (C-Br). |

| ~113 - 115 | C-7 | Aromatic CH. |

| ~108 - 110 | C-3 | Carbon bearing the acetic acid side chain. |

| ~31 - 33 | -CH₂ -COOH | Methylene carbon of the acetic acid side chain. |

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), this compound is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

M⁺ peak: m/z ≈ 253 (corresponding to C₁₀H₈⁷⁹BrNO₂)

-

M+2 peak: m/z ≈ 255 (corresponding to C₁₀H₈⁸¹BrNO₂)

-

The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.[14] A common fragmentation pattern would involve the loss of the carboxylic acid group (-COOH, 45 Da).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups.[15][16]

-

~3300-3400 cm⁻¹: N-H stretch (indole).

-

~2500-3300 cm⁻¹: O-H stretch (carboxylic acid, very broad).

-

~1700-1725 cm⁻¹: C=O stretch (carboxylic acid carbonyl).

-

~1600, ~1450 cm⁻¹: C=C stretching (aromatic/indole ring).

-

~1000-1100 cm⁻¹: C-Br stretch.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate.

Caption: Key reactivity sites of this compound.

Reactivity of the Carboxylic Acid Group

The acetic acid moiety can undergo standard transformations:

-

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a wide array of amides.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(6-bromo-1H-indol-3-yl)ethanol.

Reactivity of the Indole N-H

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This provides a route to N-substituted derivatives, which can be important for modulating biological activity and physicochemical properties.

Reactivity of the C-6 Bromine Atom

The C-Br bond is the most valuable site for building molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Key Application: Suzuki-Miyaura Cross-Coupling The Suzuki reaction is a powerful method to couple the 6-bromoindole core with various aryl or heteroaryl boronic acids, generating biaryl structures common in pharmacologically active molecules.[17][18][19]

Representative Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (or its methyl ester to avoid complications with the free acid) (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).[17]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos.[20]

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 6-aryl-indole product.

Applications in Research and Drug Development

This compound is primarily a synthetic intermediate rather than an end-product. Its value lies in its potential to generate libraries of more complex molecules for biological screening.

-

Scaffold for Medicinal Chemistry: The indole core is a "privileged structure" found in numerous approved drugs. By using the C-6 bromine for Suzuki coupling and the C-3 acetic acid for amidation, chemists can rapidly generate a diverse set of compounds with variations at two key positions, which is a cornerstone of structure-activity relationship (SAR) studies.

-

Potential Antifungal Agents: Related 3-acyl-6-bromoindoles have demonstrated potent fungicidal activity, suggesting that derivatives of 6-bromoindole-3-acetic acid could be explored for the development of new antifungal agents.[21]

-

Probes for Chemical Biology: The ability to append different functional groups allows for the synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets.

Safety, Handling, and Storage

While comprehensive toxicological data is not available, this compound should be handled with care in a well-ventilated fume hood.[1]

-

Hazards: May cause respiratory, skin, and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed synthetic building block of significant interest to the scientific research community, particularly in the field of drug discovery. While detailed characterization and biological activity data for the compound itself are sparse in public literature, its chemical architecture provides a clear and versatile roadmap for the synthesis of novel and complex indole derivatives. The presence of orthogonal reactive sites—the carboxylic acid and the aryl bromide—allows for selective, stepwise functionalization, making it an ideal scaffold for generating chemical libraries to probe biological systems and discover new therapeutic leads. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this potent chemical tool.

References

- ChemBK. (2024). 6-Bromoindole-3-acetic acid.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Krasnovskaya, O. O., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.

- Wiley-VCH. (n.d.). Supporting Information.

- López-García, B., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 29(11), 2507.

- Wikipedia. (2024). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. (2007). Revista de la Sociedad Química de México, 51(3), 154-157.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PubChem. (n.d.). methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Stanetty, P., & Schnürch, M. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Journal of the Serbian Chemical Society, 70(3), 259-293.

- NIST. (n.d.). Acetic acid, bromo-. NIST Chemistry WebBook.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University.

- PubChemLite. (n.d.). 2-[2-(6-bromo-1h-indol-1-yl)acetamido]acetic acid.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetic acid (2TMS).

- Pieber, B., & Kappe, C. O. (2016). Photocatalytic alkylation of pyrroles and indoles with α-diazo esters. ChemRxiv.

- ResearchGate. (n.d.). C-H functionalization of indoles alkylation with ethyl -diazoacetate catalyzed by Mb(H64V,V68A) variant.

- Wirth, T. et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1819–1826.

- Banwell, M. G., & Lupton, D. W. (2005). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 3(13), 2449-2451.

- Wang, Y., et al. (2023). Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate. Molecules, 28(14), 5408.

- Arnold, F. H. et al. (2018). Iron-Catalyzed C—H Insertions: Organometallic and Enzymatic Carbene Transfer Reactions.

- ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.

- SpectraBase. (n.d.). Indole - Optional[FTIR] - Spectrum.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. scribd.com [scribd.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. compoundchem.com [compoundchem.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Acetic acid, bromo- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid

CAS Number: 152213-66-6

Abstract

This technical guide provides a comprehensive overview of 2-(6-Bromo-1H-indol-3-yl)acetic acid, a halogenated derivative of the well-known phytohormone indole-3-acetic acid (IAA). While the parent compound is primarily studied for its role in plant growth, the introduction of a bromine atom at the 6-position of the indole ring significantly modifies its properties, opening avenues for its application in medicinal chemistry and drug development. This document details the physicochemical properties, a proposed synthetic route based on established chemical principles, and explores its potential biological activities, particularly as an oxidatively activated prodrug for targeted cancer therapy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Scientific Context

Indole-3-acetic acid (IAA) is a pivotal signaling molecule in the plant kingdom, orchestrating a vast array of developmental processes.[1][2] The indole scaffold, however, is also a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Chemical modification of the indole ring is a common strategy to modulate biological activity. The subject of this guide, this compound, is a synthetic derivative whose halogen substituent makes it a compound of interest for applications beyond plant biology.

Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, halogenated IAAs have been investigated as a class of prodrugs for targeted cancer therapy.[3] This approach, known as gene-directed enzyme prodrug therapy (GDEPT), involves the targeted delivery of a non-mammalian enzyme to tumor cells, which then activates a systemically administered non-toxic prodrug into a potent cytotoxic agent. The exploration of this compound is situated at the intersection of synthetic chemistry, enzymology, and oncology.

Physicochemical and Spectroscopic Data

A thorough characterization of a compound is fundamental to its application in research and development. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 152213-66-6 | Echemi, Sigma-Aldrich |

| Molecular Formula | C₁₀H₈BrNO₂ | Echemi |

| Molecular Weight | 254.08 g/mol | Echemi |

| Appearance | Off-white to beige crystalline powder (predicted) | --- |

| Melting Point | Not widely reported; similar compounds melt >150 °C | --- |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, DMF | Inferred |

| XLogP3 | 2.1 - 2.5 (predicted) | Various |

Spectroscopic Data (Predicted): While experimental spectra are not widely published, the following are predicted characteristics based on the structure and data from analogous compounds.

-

¹H NMR (in DMSO-d₆): Protons on the indole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the acetic acid side chain would likely appear as a singlet around δ 3.6-3.8 ppm. The N-H proton of the indole would be a broad singlet at higher chemical shift (δ >10 ppm), and the carboxylic acid proton would also be a broad singlet at a high chemical shift (δ >12 ppm).

-

¹³C NMR (in DMSO-d₆): The carbonyl carbon of the carboxylic acid would be observed around δ 173 ppm. The aromatic carbons would appear in the δ 110-140 ppm region. The methylene carbon would be found around δ 30-35 ppm.

-

Mass Spectrometry (ESI-): The molecular ion peak [M-H]⁻ would be expected at m/z ≈ 252.0 and 254.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

The proposed synthesis involves a two-step process starting from commercially available 4-bromophenylhydrazine hydrochloride.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(6-Bromo-1H-indol-3-yl)acetate

-

Rationale: This step utilizes the Fischer indole synthesis, a reliable method for forming the indole ring from a phenylhydrazine and a ketone or aldehyde.[4][5] Levulinic acid serves as a four-carbon component that, upon cyclization and aromatization, directly installs the acetic acid moiety (as its ethyl ester) at the 3-position of the indole ring. Ethanol acts as both the solvent and the esterifying agent, and a strong acid like sulfuric acid is required to catalyze the condensation and cyclization reactions.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromophenylhydrazine hydrochloride (1.0 eq).

-

Add absolute ethanol to form a slurry.

-

Add levulinic acid (1.1 eq) to the mixture.

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

-

Step 2: Saponification to this compound

-

Rationale: This is a standard hydrolysis of the ethyl ester to the corresponding carboxylic acid. An aqueous base like sodium hydroxide is used to cleave the ester bond, forming the sodium carboxylate salt, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate, causing the final product to precipitate out of the solution.

-

Procedure:

-

Dissolve the purified ethyl 2-(6-bromo-1H-indol-3-yl)acetate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

-

Biological Activity and Mechanism of Action

The primary interest in this compound for drug development stems from its potential as a prodrug in targeted cancer therapy. While IAA itself has some biological effects in mammalian cells, including anti-inflammatory and anti-oxidative properties, its halogenated derivatives have shown enhanced cytotoxicity upon enzymatic activation.[3][6]

Proposed Mechanism: Oxidative Activation for Cancer Therapy

The proposed mechanism of action is centered on the oxidative decarboxylation of the IAA derivative by the enzyme horseradish peroxidase (HRP).[3][7]

Caption: Proposed mechanism of action for this compound as a prodrug.

-

Enzyme Delivery: A conjugate of an antibody that specifically targets a tumor-associated antigen and the HRP enzyme is administered. This conjugate localizes the enzyme primarily at the tumor site.

-

Prodrug Administration: The non-toxic prodrug, this compound, is administered systemically.

-

Localized Activation: In the presence of HRP and hydrogen peroxide (often present at higher levels in the tumor microenvironment), the prodrug undergoes oxidative decarboxylation. This reaction generates a highly reactive and cytotoxic 6-bromo-3-skatole radical species.[3][7]

-

Cell Killing: The generated radical induces significant oxidative stress, damages cellular components like DNA and proteins, and ultimately triggers apoptotic cell death specifically in the tumor cells where HRP is present.

The bromine substituent is crucial as studies have shown that halogenated IAAs are among the most cytotoxic upon HRP activation.[3] This enhanced activity is likely due to the electronic effects of the halogen on the indole ring, which may facilitate the oxidation process or increase the reactivity and stability of the resulting radical species.

Applications in Research and Drug Development

Given its profile, this compound serves two primary roles in the scientific community:

-

As a Research Tool: It can be used in cell-based assays to study the efficacy of the HRP-based GDEPT system. By comparing its activity with other substituted IAAs, researchers can further elucidate the structure-activity relationships that govern the efficiency of this therapeutic strategy.

-

As a Pharmaceutical Intermediate: This compound is a valuable building block for the synthesis of more complex molecules. The indole nucleus and the carboxylic acid handle provide two points for further chemical modification, allowing for its incorporation into larger drug candidates or for the development of novel prodrugs with improved pharmacokinetic properties.[8]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound (CAS No. 152213-66-6) is a synthetic indole derivative with significant potential in the field of medicinal chemistry. While detailed biological studies on this specific molecule are not abundant, its structural class—halogenated indole-3-acetic acids—has been identified as a promising platform for developing prodrugs for targeted cancer therapy. The proposed synthesis via the Fischer indole reaction provides a viable route for its preparation, enabling further investigation. Future research should focus on confirming its efficacy in HRP-expressing cancer cell lines, evaluating its pharmacokinetic profile, and exploring its use as a scaffold for the development of new therapeutic agents.

References

- Greferath, R., et al. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-6.

- Echemi. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Weisblat, D. I., & Lyttle, D. A. (1955). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S. Patent and Trademark Office.

- Labutin, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3568.

- Huang, W., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946338.

- Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.

- Wikipedia. (n.d.). Fischer indole synthesis.

- PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- Al-Mourabit, A., et al. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2011(2), M726.

- Labbe, K. E., et al. (2019). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 10, 2093.

- Wikipedia. (n.d.). Indole-3-acetic acid.

- Candeias, L. P., & Wardman, P. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. The Biochemical journal, 333(Pt 1), 183–189.

- Lee, J., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 25(10), 2404.

Sources

- 1. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 5. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

2-(6-Bromo-1H-indol-3-yl)acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(6-Bromo-1H-indol-3-yl)acetic Acid

Abstract

This compound is an indole derivative with a bromine substitution on the benzene ring. While this specific compound is not extensively characterized in the scientific literature, its structural similarity to the well-known plant hormone indole-3-acetic acid (IAA) and other biologically active bromoindoles suggests a range of potential mechanisms of action. This guide synthesizes information from related compounds to propose putative biological activities and provides a framework for their experimental validation. The primary audience for this document includes researchers in pharmacology, drug discovery, and agricultural science.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] Its presence in the essential amino acid tryptophan makes it a key building block for a diverse array of metabolites. In drug discovery, indole derivatives are recognized for their wide-ranging therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1]

This compound belongs to this important class of molecules. The introduction of a bromine atom at the 6-position of the indole ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to unique biological activities compared to its parent compound, indole-3-acetic acid (IAA).

Putative Mechanisms of Action

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining structurally related compounds.

Auxin-like Activity in Plants

The most direct structural analog of this compound is indole-3-acetic acid (IAA), the primary and most abundant auxin in plants.[2] Auxins are crucial for numerous aspects of plant growth and development.[3] Halogenated IAAs are also recognized as synthetic auxins.[3]

Hypothesized Mechanism: this compound may act as an agonist of the TIR1/AFB auxin co-receptor complex.[4] In this pathway, the compound would bind to the TIR1/AFB proteins, promoting their interaction with Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating the transcription of auxin-responsive genes.[4]

Caption: Putative Apoptosis Induction Pathway in Cancer Cells.

Enzyme Inhibition

Indole derivatives have been identified as inhibitors of various enzymes. For example, derivatives of 2-(1H-indol-1-yl)acetic acid have been synthesized as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in bacteria. [5]While the substitution is on the nitrogen of the indole ring rather than the acetic acid side chain, it highlights the potential for indole acetic acid derivatives to act as enzyme inhibitors.

Hypothesized Mechanism: The bromo-substituted indole ring and the acetic acid side chain of this compound could potentially fit into the active site of specific enzymes, leading to their inhibition. The nature of the target enzyme would depend on the specific cellular context and could range from kinases to metabolic enzymes.

Experimental Validation Protocols

The following protocols provide a framework for investigating the hypothesized mechanisms of action of this compound.

Protocol: Arabidopsis thaliana Root Growth Assay for Auxin Activity

This bioassay is a standard method to assess the auxin-like activity of a compound.

Objective: To determine if this compound affects root elongation in Arabidopsis thaliana seedlings, a characteristic response to auxins.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium

-

Agar

-

Sucrose

-

Petri dishes

-

This compound (test compound)

-

Indole-3-acetic acid (IAA) (positive control)

-

DMSO (vehicle control)

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Media: Prepare sterile MS agar medium containing 1% sucrose. After autoclaving and cooling, add the test compound, IAA, or DMSO to final concentrations. A concentration range of 0.01 µM to 10 µM is recommended for initial screening.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared MS agar plates.

-

Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Data Collection: After 7-10 days, measure the primary root length of at least 20 seedlings per condition.

-

Analysis: Compare the root lengths of seedlings grown on media with the test compound to those on control media.

Expected Outcome: If the compound has auxin-like activity, it is expected to inhibit primary root elongation at higher concentrations.

Protocol: Cell Viability and Apoptosis Assays in Cancer Cell Lines

This set of experiments aims to evaluate the potential anticancer effects of the compound.

Objective: To assess the cytotoxicity of this compound and determine if it induces apoptosis in a cancer cell line (e.g., PC-3 prostate cancer cells). [6] Materials:

-

PC-3 prostate cancer cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Staurosporine (positive control for apoptosis)

-

DMSO (vehicle control)

-

96-well and 6-well plates

-

MTT or similar cell viability assay kit

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Antibodies for Western blotting (e.g., anti-PARP, anti-cleaved caspase-3, anti-p-p38, anti-p-JNK)

Procedure:

Part A: Cell Viability Assay

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine cell viability.

Part B: Apoptosis Analysis

-

Treatment: Treat PC-3 cells in 6-well plates with the IC50 concentration of the test compound determined from the viability assay.

-

Flow Cytometry: After 24 hours, harvest the cells and stain with Annexin V-FITC and PI. Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cells.

-

Western Blotting: Lyse treated cells and perform Western blot analysis to detect the expression levels of key apoptotic proteins.

Caption: Experimental Workflow for Assessing Anticancer Activity.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Arabidopsis Root Length

| Concentration (µM) | Average Root Length (mm) ± SD | % Inhibition |

| 0 (Vehicle Control) | 0 | |

| 0.01 | ||

| 0.1 | ||

| 1.0 | ||

| 10.0 | ||

| 1.0 (IAA Control) |

Table 2: Cytotoxicity of this compound on PC-3 Cells

| Concentration (µM) | % Cell Viability ± SD (24h) | % Cell Viability ± SD (48h) | % Cell Viability ± SD (72h) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, its structural features strongly suggest potential roles as a synthetic auxin, an anticancer agent, or an enzyme inhibitor. The experimental protocols outlined in this guide provide a robust starting point for characterizing its biological activities. Future research should focus on identifying specific molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the structure-activity relationships of bromo-substituted indoles will be invaluable for the rational design of novel therapeutics and agrochemicals.

References

- National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- bioRxiv. (n.d.). Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation.

- MDPI. (n.d.). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola.

- PubChem. (n.d.). methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

- Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- National Center for Biotechnology Information. (n.d.). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.

- National Center for Biotechnology Information. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one.

- Anticancer Research. (n.d.). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells.

- National Center for Biotechnology Information. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- PubChemLite. (n.d.). 2-[2-(6-bromo-1h-indol-1-yl)acetamido]acetic acid.

- ACS Publications. (n.d.). Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins.

- National Center for Biotechnology Information. (n.d.). Chemical Biology in Auxin Research.

- Journal of Plant Science and Phytopathology. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine.

- ResearchGate. (n.d.). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer.

- National Center for Biotechnology Information. (2023). From bugs to drugs: Bacterial 3-IAA enhances efficacy of chemotherapy in pancreatic cancer.

- PubMed. (n.d.). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene.

- PubMed. (n.d.). Production of indole-3-acetic acid via the indole-3-acetamide pathway in the plant-beneficial bacterium Pseudomonas chlororaphis O6 is inhibited by ZnO nanoparticles but enhanced by CuO nanoparticles.

- PubMed. (2019). Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Therapeutic Targets of 6-Bromoindole-3-Acetic Acid

Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Executive Summary

6-Bromoindole-3-acetic acid (6-Br-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone. While the biological activity of IAA and other indole derivatives is well-documented in plants, their therapeutic potential in human disease is an emerging area of significant interest. The parent compound, IAA, is a tryptophan metabolite produced by gut microbiota and has demonstrated anti-inflammatory and anti-oxidative properties.[1][2] Furthermore, halogenated indoles have been explored as oxidatively activated prodrugs for targeted cancer therapy.[3][4] This guide provides a comprehensive framework for the systematic identification and validation of potential therapeutic targets for 6-Br-IAA. We move beyond a rigid template to present a logical, field-proven strategy that begins with broad, unbiased screening and funnels promising leads into specific, hypothesis-driven validation workflows. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the mechanism of action of 6-Br-IAA and unlock its therapeutic promise.

Introduction to 6-Bromoindole-3-Acetic Acid

Chemical Properties and Synthesis

6-Bromoindole-3-acetic acid is a synthetic organic compound characterized by an indole scaffold with a bromine atom at the 6-position and an acetic acid group at the 3-position.[5] Its chemical structure is provided below. The presence of the bromine atom significantly alters the molecule's electronic properties compared to the parent IAA, potentially influencing its binding affinity for protein targets and its metabolic stability. Synthesis can be achieved through various organic chemistry routes, often involving the bromination of an indole precursor followed by the introduction of the acetic acid side chain.[4][5]

Chemical Structure:

-

IUPAC Name: 2-(6-bromo-1H-indol-3-yl)acetic acid

-

Molecular Formula: C₁₀H₈BrNO₂

-

Appearance: Typically a white or off-white crystalline powder.[5]

-

Solubility: Soluble in organic solvents like alcohols and ketones, but insoluble in water.[5]

Rationale for Therapeutic Investigation

The exploration of 6-Br-IAA as a therapeutic agent is grounded in several key observations:

-

Anti-Inflammatory Precedent: The parent molecule, IAA, mitigates inflammatory responses in macrophages by inhibiting the nuclear translocation of NF-κB p65 and upregulating the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[1][2] Other simple brominated indoles have also been identified as potent anti-inflammatory leads.[6] This suggests that 6-Br-IAA may target key nodes in inflammatory signaling cascades.

-

Oncological Potential: Halogenated IAA derivatives have been successfully developed as prodrugs for targeted cancer therapy.[3][4][7] In systems like Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted enzyme (e.g., horseradish peroxidase) activates the non-toxic prodrug at the tumor site, generating a localized cytotoxic effect.[7][8][9] This establishes a precedent for the anti-neoplastic activity of this class of molecules.

-

Structural Analogy: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Analogs of IAA are being investigated for their ability to modulate mitochondrial function, highlighting the diverse biological activities of this chemical class.[10]

Given the lack of specific target information for 6-Br-IAA, a two-pronged investigation strategy is warranted: an initial broad screening to identify potential target classes, followed by a deep dive into high-priority, hypothesis-driven targets.

Broad-Spectrum Target Identification: Kinase Profiling

Justification for Kinase Screening

The human kinome consists of over 500 kinases, enzymes that play critical roles in signal transduction.[11] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegeneration, making them highly valuable drug targets.[11] A broad kinase panel screening is a robust and unbiased first step to identify potential interactions between 6-Br-IAA and this critical target class. This approach provides a panoramic view of the compound's selectivity and can rapidly uncover novel mechanisms of action.

Experimental Workflow: Kinase Panel Screening

The workflow for kinase profiling is a systematic process designed to assess the inhibitory activity of a compound against a large, diverse panel of kinases. The primary goal is to identify which, if any, kinases are significantly inhibited by 6-Br-IAA and to determine the compound's selectivity profile.

Caption: High-throughput workflow for kinase panel screening.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening and dose-response studies.[12]

Materials:

-

Kinase of interest and its specific substrate peptide.

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

-

6-Br-IAA, dissolved in 100% DMSO.

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

ATP solution at appropriate concentration (typically at or near the Kₘ for each kinase).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Methodology:

-

Compound Preparation: Prepare a serial dilution of 6-Br-IAA in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

-

Assay Plate Setup:

-

Add 1 µL of 6-Br-IAA solution or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.

-

Final reaction volume is 5 µL.

-

-

Kinase Reaction:

-

Mix the plate gently for 30 seconds.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back into ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of 6-Br-IAA relative to the high (no enzyme) and low (DMSO vehicle) controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for any identified hits.

-

Hypothesis-Driven Target Validation: STAT3

Rationale for Investigating STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that acts as a critical signaling node for numerous cytokines and growth factors.[13][14] Its persistent activation is a key driver in many cancers and inflammatory diseases, promoting cell proliferation, survival, and suppressing apoptosis.[14][15] Given the known anti-inflammatory and potential anti-cancer activities of indole derivatives, STAT3 represents a high-priority, plausible therapeutic target for 6-Br-IAA. Inhibitors can disrupt the STAT3 pathway at multiple points, including preventing its phosphorylation, dimerization, or DNA binding.[14][16]

Proposed Mechanism of Action: STAT3 Pathway Inhibition

The canonical STAT3 signaling pathway is initiated by cytokine binding to a cell surface receptor, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and activates the transcription of target genes. 6-Br-IAA could potentially inhibit this pathway by directly binding to STAT3 (e.g., at the SH2 domain, preventing dimerization), or by inhibiting an upstream kinase like JAK.

Caption: The JAK/STAT3 signaling pathway and potential points of inhibition.

Experimental Workflow for STAT3 Target Validation

A multi-step workflow is essential to rigorously validate STAT3 as a direct target of 6-Br-IAA. This process confirms not only that the compound inhibits pathway activity in cells but also that it does so by physically engaging the target protein.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chembk.com [chembk.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mitochonic acid 5 - Wikipedia [en.wikipedia.org]

- 11. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. scbt.com [scbt.com]

- 14. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

In the landscape of medicinal chemistry and drug development, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a halogen atom, such as bromine, onto this framework can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 2-(6-Bromo-1H-indol-3-yl)acetic acid, a brominated analog of the well-known phytohormone indole-3-acetic acid (IAA), has emerged not as a therapeutic agent in its own right, but as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its utility spans from the development of novel antifungal agents to potential new pharmaceuticals, making a comprehensive understanding of its synthesis and reactivity crucial for researchers in the field.[2]

This technical guide provides an in-depth exploration of this compound, focusing on its synthetic pathways, characterization, and its role as a versatile building block in modern organic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its development is intrinsically linked to the broader history of synthesizing substituted indole-3-acetic acids for various research applications.

Physicochemical and Spectroscopic Data

A foundational aspect of any technical guide is the clear presentation of the compound's key properties. The table below summarizes the essential physicochemical and identifying information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [3] |

| Molecular Weight | 254.08 g/mol | [3] |

| CAS Number | 152213-66-6 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents like alcohols, chlorinated hydrocarbons, and ketones; insoluble in water. | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the bromine substituent at the 6-position. The methylene protons of the acetic acid side chain would appear as a singlet, and the carboxylic acid proton would be a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the ten carbon atoms, with the chemical shifts of the aromatic carbons influenced by the bromine and the indole nitrogen. The carbonyl carbon of the carboxylic acid would be found in the characteristic downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching frequency, and N-H stretching from the indole ring, in addition to C-H and C=C aromatic stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Strategic Overview

The synthesis of this compound can be approached through several established methods for constructing substituted indole-3-acetic acids. The choice of a specific route often depends on the availability of starting materials and the desired scale of the synthesis. Two plausible and historically significant synthetic strategies are the Fischer indole synthesis and methods starting from a pre-formed 6-bromoindole core.

Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, this would involve the reaction of 4-bromophenylhydrazine with a suitable four-carbon keto-acid or its ester, followed by cyclization.

Experimental Protocol (Hypothetical, based on established procedures):

-

Hydrazone Formation: 4-Bromophenylhydrazine hydrochloride is neutralized and reacted with succinic semialdehyde (or a protected equivalent) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The reaction is typically heated to drive the cyclization and indole formation.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water or ice and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Method 2: Synthesis from 6-Bromoindole

An alternative and often more direct approach is to start with the commercially available 6-bromoindole. This method involves the introduction of the acetic acid side chain at the 3-position of the indole ring. A common strategy for this is the Willgerodt-Kindler reaction, which can be adapted for indole derivatives.[4]

Experimental Protocol (Adapted from general procedures for substituted indole-3-acetic acids): [4]

-

Friedel-Crafts Acylation: To a solution of 6-bromoindole in a suitable solvent (e.g., dichloromethane), a catalyst (e.g., aluminum trichloride) is added. An acylating agent (e.g., acetyl chloride or acetic anhydride) is then added dropwise at a controlled temperature. The reaction is stirred until completion.

-

Willgerodt-Kindler Rearrangement: The crude 1,3-diacetyl-6-bromoindole is then heated with morpholine and elemental sulfur. This rearrangement reaction forms a thioamide intermediate.

-

Hydrolysis: The thioamide intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide solution), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the desired this compound.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system.

The Role of this compound as a Key Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile building block for more complex molecules. The presence of the carboxylic acid group allows for a wide range of chemical transformations, including amidation, esterification, and reduction. Furthermore, the bromine atom on the indole ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the 6-position.

An illustrative example of its application is in the synthesis of novel fungicidal agents. By modifying the carboxylic acid moiety and potentially the indole nitrogen, researchers can generate libraries of compounds for biological screening.

Biological Context and Future Directions

While direct biological activity data for this compound is scarce, the broader class of substituted indole-3-acetic acids has been explored for various biological effects, including as plant growth regulators and as scaffolds for drug discovery.[4] The introduction of the 6-bromo substituent is a strategic modification to enhance potency, selectivity, or pharmacokinetic properties of the resulting derivatives.

Future research will likely continue to leverage this compound as a key starting material for the synthesis of novel compounds with potential applications in areas such as:

-

Agrochemicals: Development of new herbicides and fungicides.

-

Oncology: Synthesis of novel anti-cancer agents, as the indole scaffold is present in many kinase inhibitors.

-

Neuroscience: Exploration of derivatives for their effects on neurological targets.

Conclusion

This compound represents a cornerstone intermediate in the synthesis of functionalized indole derivatives. While its own history of discovery is intertwined with the broader development of synthetic methodologies for indole-3-acetic acids, its importance in contemporary research is clear. A thorough understanding of its synthesis and reactivity provides a powerful tool for medicinal chemists and drug development professionals to create novel molecules with the potential to address a wide range of biological challenges. The continued exploration of this versatile building block is poised to yield new and valuable contributions to science.

References

- ChemBK. (2024, April 9). 6-Bromoindole-3-acetic acid.

- Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C‐labeled halogen substituted indole‐3‐acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 559-564.

- Southeast University. (2015). Synthetic method of substituted indole-3-acetic acid. CN104311469A.

- Singh, S., & Singh, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 116-123.

- Johnson, H. E., & Crosby, D. G. (1964). Indole-3-acetic Acid. Organic Syntheses, 44, 64.

- Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 969400.

- Snyder, H. R., & Smith, C. W. (1943). Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. Journal of the American Chemical Society, 65(12), 2452–2454.

- Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology, 159(3), 1055–1063.

- de Souza, R. O., et al. (2004). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Journal of the Brazilian Chemical Society, 15(5), 768-772.

- Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][5]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036.

- PubChem. (n.d.). methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.

- PubChemLite. (n.d.). 2-[2-(6-bromo-1h-indol-1-yl)acetamido]acetic acid.

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- NIST. (n.d.). Acetic acid, bromo-.

- Shcherbakov, D. N., et al. (2022).

- NIST. (n.d.). Acetic acid.

- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.

- Moody, C. J., & Roff, G. J. (2012). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 10(38), 7737-7743.

- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds.

Sources

A Spectroscopic Guide to 2-(6-Bromo-1H-indol-3-yl)acetic Acid: Structure, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(6-Bromo-1H-indol-3-yl)acetic acid, a key heterocyclic compound with potential applications in drug development and chemical synthesis. Aimed at researchers, scientists, and professionals in the field, this document details the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an authoritative resource for the structural elucidation and purity assessment of this compound and its analogs. All data presented herein is based on established spectroscopic principles and data from closely related structures, providing a robust predictive framework for analysis.

Introduction and Molecular Structure

This compound belongs to the indole family, a class of compounds of significant interest due to their prevalence in biologically active molecules. The parent compound, indole-3-acetic acid, is a primary plant hormone (auxin), and its derivatives are widely investigated for pharmacological activities. The introduction of a bromine atom at the 6-position of the indole ring significantly alters the electronic properties and lipophilicity of the molecule, which can have profound effects on its biological activity and metabolic stability.

Accurate structural confirmation and purity assessment are paramount in any research and development context. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will systematically explore the expected spectroscopic signature of this compound using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Caption: A generalized workflow for the spectroscopic characterization of a solid organic compound.

Predicted Mass Spectrometry Data

Ionization Mode: ESI Positive

| m/z (Predicted) | Relative Intensity | Assignment |

| 253.9 / 255.9 | ~1:1 | [M+H]⁺ (Isotopic pattern for ¹Br) |

| 209.0 / 211.0 | ~1:1 | [M+H - COOH]⁺ |

| 130.0 | High | Quinolinium fragment (loss of Br and COOH group) |

Analysis of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular weight of this compound (C₁₀H₈BrNO₂) is 253.06 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ will be observed.

-

Bromine Isotope Pattern: A key feature will be the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [1][2]This results in two peaks for any bromine-containing ion, separated by 2 m/z units, with approximately equal intensity. [3][4]Therefore, the [M+H]⁺ peak will appear as a doublet at m/z 253.9 and 255.9.

-

Fragmentation: A common fragmentation pathway for indole-3-acetic acids is the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion. [5][6]A major fragment is often the quinolinium ion at m/z 130, resulting from the cleavage of the side chain. [7]

Infrared (IR) Spectroscopy

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). [8][9]The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of. [10]Thus, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. [11] Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation. [12]

-

Background Scan: With a clean ATR crystal (typically diamond), a background spectrum is collected to account for atmospheric CO₂ and water vapor.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample spectrum is collected. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3300 | Medium, Sharp | N-H Stretch (Indole) |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| 1725-1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) |

| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1320-1210 | Strong | C-O Stretch (Carboxylic Acid) |

| ~950 | Medium, Broad | O-H Bend (Out-of-plane, Carboxylic Acid) |

| ~800 | Strong | C-H Bending (Aromatic, out-of-plane) |

| Below 700 | Medium | C-Br Stretch |

Analysis of the Predicted IR Spectrum:

-

O-H and N-H Region: The most prominent feature will be the extremely broad absorption from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Superimposed on this broad peak, a sharper, less intense peak around 3350 cm⁻¹ for the indole N-H stretch is expected.

-

Carbonyl Stretch: A very strong and sharp absorption between 1725-1700 cm⁻¹ is the definitive signal for the C=O stretch of the carboxylic acid.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-C and C-O stretching, and various bending vibrations. The strong C-O stretch and the broad out-of-plane O-H bend are particularly diagnostic for the carboxylic acid functionality. A C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal data points that, when taken together, confirm the molecular structure, connectivity, and functional group composition. The predicted data, based on established chemical principles and analysis of related structures, serves as a reliable benchmark for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

- Organic Chemistry I: 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). LibreTexts.

- IR spectroscopy tutorial: Carboxylic acids. (n.d.). University of Colorado Boulder.

- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- Wikipedia. (n.d.). Electrospray ionization.

- University of Durham. (n.d.). How to make an NMR sample.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Ardenkjaer-Larsen, J. H., et al. (n.d.). Different techniques of sample preparation for solid-state NMR experiments. ResearchGate.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- JoVE. (2024). Video: IR Frequency Region: X–H Stretching.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- ACS Publications. (2014). Optimizing Sample Preparation Methods for Dynamic Nuclear Polarization Solid-state NMR of Synthetic Polymers. Macromolecules.

- National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.